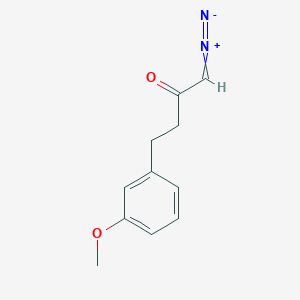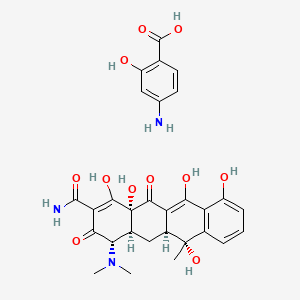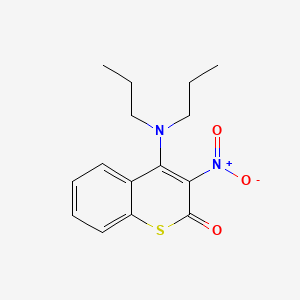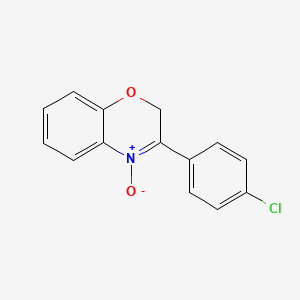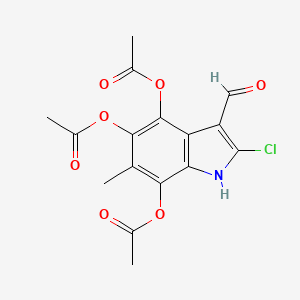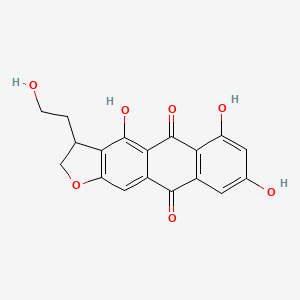
Anthra(2,3-b)furan-5,10-dione, 2,3-dihydro-4,6,8-trihydroxy-3-(2-hydroxyethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthra(2,3-b)furan-5,10-dione, 2,3-dihydro-4,6,8-trihydroxy-3-(2-hydroxyethyl)- is a complex organic compound belonging to the class of anthraquinones. This compound is characterized by its unique structure, which includes a furan ring fused to an anthraquinone core, along with multiple hydroxyl groups and a hydroxyethyl side chain. It has garnered significant interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of anthra(2,3-b)furan-5,10-dione derivatives typically involves the cyclization of linear anthrafurandiones. One common method includes the acylation of various hydrazides with acyl chlorides, followed by cyclodehydration under mild conditions using reagents such as carbon tetrachloride (CCl4) and triphenylphosphine (PPh3) in the presence of triethylamine (Et3N) . This method yields a series of anthra(2,3-b)furan-5,10-dione derivatives with varying substituents.
Industrial Production Methods
Industrial production methods for anthra(2,3-b)furan-5,10-dione derivatives are not extensively documented. the general approach involves optimizing the synthetic routes for large-scale production, ensuring high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Anthra(2,3-b)furan-5,10-dione derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic substitution reactions are common, where alkoxy groups can be replaced by amine residues.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reactions with primary and secondary amines under mild conditions can result in the replacement of alkoxy groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine-substituted anthra(2,3-b)furan-5,10-dione derivatives, which may exhibit unique fluorescence properties .
Aplicaciones Científicas De Investigación
Anthra(2,3-b)furan-5,10-dione derivatives have a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of anthra(2,3-b)furan-5,10-dione derivatives involves their interaction with molecular targets such as topoisomerase I. By inhibiting this enzyme, these compounds can interfere with DNA replication and transcription, leading to antiproliferative effects in cancer cells . The presence of hydroxyl groups and the furan ring contribute to their binding affinity and specificity.
Comparación Con Compuestos Similares
Anthra(2,3-b)furan-5,10-dione derivatives are compared with other similar compounds, such as:
- Anthra(2,3-b)thiophene-5,10-diones
- Naphtho(2,3-a)indole-5,10-diones
These compounds share a similar core structure but differ in the heterocyclic ring fused to the anthraquinone. Anthra(2,3-b)furan-5,10-dione derivatives have shown superior antiproliferative activity compared to their thiophene and pyrrole analogs .
Propiedades
Número CAS |
74277-84-2 |
|---|---|
Fórmula molecular |
C18H14O7 |
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
4,6,8-trihydroxy-3-(2-hydroxyethyl)-2,3-dihydronaphtho[2,3-f][1]benzofuran-5,10-dione |
InChI |
InChI=1S/C18H14O7/c19-2-1-7-6-25-12-5-10-15(17(23)13(7)12)18(24)14-9(16(10)22)3-8(20)4-11(14)21/h3-5,7,19-21,23H,1-2,6H2 |
Clave InChI |
PTHBKNSHSCMKBV-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=C(O1)C=C3C(=C2O)C(=O)C4=C(C3=O)C=C(C=C4O)O)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


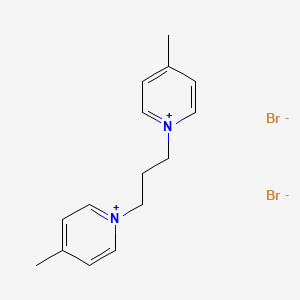
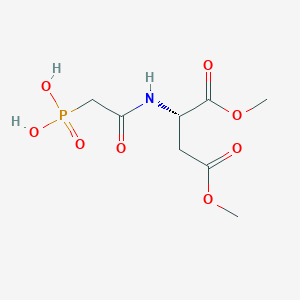
![N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]-3-phenylprop-2-enamide](/img/structure/B14455304.png)
![2-[4-(2-Oxopropanoyl)phenoxy]ethyl 2-methylprop-2-enoate](/img/structure/B14455307.png)

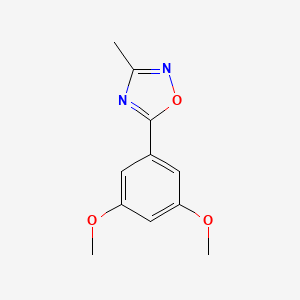
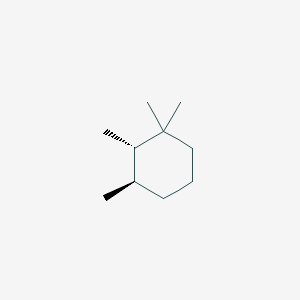
![2-Methoxy-4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14455333.png)
![Ethyl 2-[2-chloro-5-(2,4-dichlorophenoxy)phenoxy]butanoate](/img/structure/B14455345.png)
